REACTION_CXSMILES
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[F:1][C:2]1[C:11]([F:12])=[CH:10][C:5]([CH2:6]N(C)C)=[C:4]([OH:13])[CH:3]=1.[H][H]>C(O)(=O)C.[Pd]>[F:12][C:11]1[C:2]([F:1])=[CH:3][C:4]([OH:13])=[C:5]([CH3:6])[CH:10]=1
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Name
|
|
Quantity
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214 g
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Type
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reactant
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Smiles
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FC1=CC(=C(CN(C)C)C=C1F)O
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Name
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|
Quantity
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700 mL
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Type
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solvent
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Smiles
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C(C)(=O)O
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Name
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|
Quantity
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50 g
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Type
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catalyst
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Smiles
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[Pd]
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The autoclave is cooled
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Type
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FILTRATION
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Details
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The catalyst is filtered off
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Type
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WASH
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Details
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washed with acetic acid
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Type
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EXTRACTION
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Details
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This aqueous solution is extracted three times with methyl tert-butyl ether
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Type
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WASH
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Details
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The combined organic phases are washed once with water
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Type
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CUSTOM
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Details
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dried
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Type
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DISTILLATION
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Details
|
the solvent is distilled off under reduced pressure
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Type
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DISTILLATION
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Details
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The crude product is fractionally distilled under reduced pressure
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Type
|
DISTILLATION
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Details
|
The distillate can be further purified by crystallization
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Type
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CUSTOM
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Details
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98 g (58% of theory) of a colourless solid are obtained
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Name
|
|
Type
|
|
Smiles
|
FC1=CC(=C(C=C1F)O)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |